Technical Monograph: 3,4-Diaminobenzoic Acid (CAS 619-05-6)
Technical Monograph: 3,4-Diaminobenzoic Acid (CAS 619-05-6)
Core Identity & Strategic Utility in Molecular Engineering
Executive Summary
3,4-Diaminobenzoic acid (3,4-DABA) is a bifunctional aromatic building block that serves as a critical node in two distinct high-value sectors: advanced polymer materials and biopharmaceutical synthesis . Unlike simple anilines, its zwitterionic nature and ortho-diamine functionality allow it to undergo cyclocondensation reactions to form benzimidazoles. This property is exploited to manufacture AB-type Polybenzimidazoles (ABPBI) —materials capable of proton conduction at high temperatures (>100°C)—and to construct Diaminobenzoate (Dbz) safety-catch linkers , which are essential for the synthesis of peptide thioesters and native chemical ligation in drug discovery.
Physicochemical Profile
3,4-DABA exists as a zwitterionic solid, a feature that significantly influences its solubility and reactivity profile. Researchers must account for its amphoteric nature during extraction and purification.
| Property | Data | Expert Note |
| CAS Number | 619-05-6 | Universal identifier for procurement. |
| Molecular Formula | C₇H₈N₂O₂ | MW: 152.15 g/mol .[1] |
| Appearance | White to off-white/brown powder | Darkens upon oxidation/light exposure. Store in dark. |
| Melting Point | ~208–210 °C (dec.) | Decomposes upon melting; avoid prolonged high heat without solvent. |
| pKa Values | pKa₁ ≈ 3.06 (Basic), pKa₂ ≈ 4.85 (Acidic) | Exists as a zwitterion at neutral pH. Soluble in dilute HCl or NaOH. |
| Solubility | DMSO, DMF, MeOH, Dilute Acid/Base | Poor solubility in non-polar organic solvents (DCM, Hexane). |
| Reactivity | Ortho-diamine condensation | Precursor to benzimidazoles via reaction with carboxylic acids or aldehydes. |
Synthetic Architecture & Production
The synthesis of 3,4-DABA is a classic example of functional group manipulation on an aromatic ring, typically starting from 4-aminobenzoic acid (PABA). The pathway requires careful control of regioselectivity during nitration.
Synthesis Workflow (Graphviz Visualization)
The following diagram illustrates the optimized route from PABA, highlighting the critical reduction step which can be accelerated via microwave irradiation.
Figure 1: Step-wise synthesis of 3,4-Diaminobenzoic acid from PABA. The protection-nitration-deprotection strategy ensures regioselectivity at the 3-position.
Advanced Application: Dbz Resin for Peptide Thioesters
In drug development, specifically for peptide therapeutics, 3,4-DABA is the core component of the Dbz (Diaminobenzoate) safety-catch linker . This technology enables the synthesis of peptide thioesters, which are required for Native Chemical Ligation (NCL) to assemble large proteins or cyclic peptides.
Mechanism of Action
The Dbz linker is stable during Solid Phase Peptide Synthesis (SPPS). Post-synthesis, it is "activated" by acylation. The resulting N-acylurea moiety undergoes an intramolecular nucleophilic attack to form a cyclic benzimidazolinone, expelling the peptide as a thioester (if a thiol is present) or hydrolyzing it.
Expert Protocol: Loading Fmoc-Amino Acids onto 3,4-DABA
Direct coupling of Fmoc-amino acids to 3,4-DABA often suffers from low yields due to self-polymerization or poor solubility. The following protocol utilizes a "One-Step" precipitation method optimized for high throughput.
Reagents:
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3,4-Diaminobenzoic acid (3,4-DABA)[2]
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Fmoc-Amino Acid (Fmoc-AA-OH)
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HATU (Coupling reagent)
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N-Methylmorpholine (NMM)
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DMF (Solvent)
Protocol Steps:
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Preparation: Dissolve Fmoc-AA-OH (1.0 equiv) and HATU (1.0 equiv) in minimal DMF. Activate for 2-5 minutes.
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Addition: Add 3,4-DABA (1.3 equiv) and NMM (2.0 equiv).
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Expert Insight: Add 3,4-DABA in portions over 10 minutes. This prevents the high local concentration of diamine that leads to self-coupling/oligomerization.
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Reaction: Stir at room temperature for 60–140 minutes under inert atmosphere (
). -
Quenching & Purification (The "Crash" Method):
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Pour the reaction mixture into ice water . The excess 3,4-DABA is water-soluble (as a zwitterion/salt), while the Fmoc-AA-Dbz product precipitates.
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Filter the precipitate.[3]
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Wash: Resuspend the solid in Dichloromethane (DCM) and stir for 1 hour. Filter again.
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Why? This removes unreacted Fmoc-AA-OH and non-polar byproducts, leaving pure Fmoc-AA-Dbz-OH.
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Yield: Typically 80–94% purity without column chromatography.
Figure 2: The "Safety-Catch" mechanism of the Dbz linker. The system remains inert until chemically activated, allowing for precise release of peptide thioesters.
Material Science: Poly(2,5-benzimidazole) (ABPBI)
While commercial PBI (Celazole®) is an AA-BB type polymer (made from tetraamine + dicarboxylic acid), 3,4-DABA allows for the synthesis of AB-type PBI .[2]
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Chemistry: Self-condensation of the carboxylic acid group with the diamine group on the same molecule.
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Reaction Medium: Polyphosphoric Acid (PPA) or Eaton's Reagent (PP/MsOH).
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Advantage: ABPBI has a higher density of imidazole groups per unit volume compared to commercial m-PBI. This theoretically leads to higher proton conductivity when doped with phosphoric acid, making it a superior candidate for High-Temperature Proton Exchange Membrane (HT-PEM) fuel cells.
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Processing: The polymerization solution (in PPA) can be cast directly onto glass substrates to form membranes via the "PPA Process" (Sol-Gel transition), avoiding the need to redissolve the difficult-to-process polymer.
Safety & Handling (SDS Highlights)
Signal Word: WARNING
| Hazard Code | Description | Precaution |
| H315 | Causes skin irritation.[4][5] | Wear nitrile gloves; wash immediately upon contact. |
| H319 | Causes serious eye irritation.[4][5][6] | Use safety goggles.[1] Rinse cautiously with water for 15 min if exposed.[1][6] |
| H335 | May cause respiratory irritation.[5] | Critical: Handle only in a fume hood. The powder is fine and easily inhaled. |
Storage: Keep container tightly closed in a dry, well-ventilated place. Light sensitive (store in dark/amber glass).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11952, 3,4-Diaminobenzoic acid. Retrieved from [Link]
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Chien, M. C., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41855–41864. Retrieved from [Link]
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Gómez-Romero, P., et al. (2005). Synthesis of Poly(2,5-benzimidazole) (ABPBI) for Use as a Fuel-Cell Membrane. Macromolecular Rapid Communications. Retrieved from [Link]
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Benicewicz Group (2016). Solution Polymerization of Polybenzimidazole.[7] Journal of Polymer Science Part A. Retrieved from [Link]
